3-bromobenzene-1,2-diol

Beschreibung

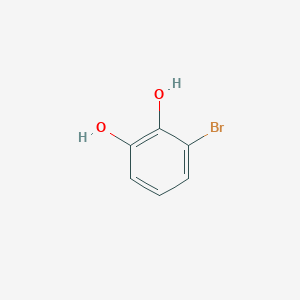

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBDMIWPTFDFEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00162556 | |

| Record name | 1,2-Benzenediol, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14381-51-2 | |

| Record name | 1,2-Benzenediol, 3-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014381512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenediol, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromobenzene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization of 3 Bromobenzene 1,2 Diol

Established Synthetic Routes for 3-Bromobenzene-1,2-diol

Several synthetic pathways have been established for the preparation of this compound. These methods vary in their starting materials and reaction conditions, each offering distinct advantages and challenges.

Bromination of Catechol

The direct bromination of catechol (1,2-dihydroxybenzene) is a primary method for synthesizing brominated catechols. However, this reaction can yield a mixture of products due to the activating nature of the two hydroxyl groups. The reaction of catechol with bromine in acetic acid has been reported to produce 4,5-dibromocatechol. libretexts.org Achieving selective monobromination at the 3-position is challenging and often requires specific reagents and controlled conditions to prevent the formation of other isomers, such as 4-bromocatechol (B119925), or polybrominated products like tetrabromocatechol (B147477). alfa-chemistry.comorgsyn.org The oxidation of catechol with acidic bromate (B103136) also involves the bromination of the aromatic ring as part of the reaction mechanism. google.com

One approach to control the bromination involves a Dakin oxidation of 3-bromosalicylaldehyde, which can be synthesized from the bromination of salicylaldehyde. This indirect method provides a more controlled route to the desired 3-bromocatechol. Current time information in Bangalore, IN.

Bromination of Nitrobenzene (B124822) Followed by Reduction and Oxidation

A multi-step synthesis beginning with nitrobenzene offers an alternative, albeit longer, route to this compound. This pathway involves the electrophilic substitution of nitrobenzene, followed by transformations of the nitro group.

The initial step is the bromination of nitrobenzene. The nitro group is a meta-directing deactivator, which selectively yields 3-bromonitrobenzene. This reaction is typically carried out using bromine in the presence of a catalyst like iron powder or in oleum. google.comgoogle.com The reaction using iron powder as a catalyst is heated to 135–145°C. google.com

Subsequent steps would involve the reduction of the nitro group in 3-bromonitrobenzene to form 3-bromoaniline. This can be followed by a diazotization reaction and subsequent hydrolysis to introduce a hydroxyl group, yielding 3-bromophenol (B21344). A final step would be required to introduce the second hydroxyl group at the adjacent position, which presents significant synthetic challenges. While the synthesis of the 3-bromonitrobenzene intermediate is well-established, the complete conversion to this compound via this route is less commonly documented compared to other methods. google.com

Demethylation of Brominated Methoxy (B1213986) Phenols using Boron Tribromide

A highly effective and specific method for synthesizing this compound is through the demethylation of a brominated methoxy phenol (B47542) precursor, such as 2-bromo-6-methoxyphenol (B1278816) (6-bromoguaiacol). Boron tribromide (BBr₃) is a powerful and selective reagent for cleaving aryl methyl ethers, often under mild conditions.

In a typical procedure, 2-bromo-6-methoxyphenol is dissolved in a dry solvent like dichloromethane (B109758) and cooled to a low temperature, such as -78°C. A solution of boron tribromide is then added slowly. The reaction mixture is allowed to warm to room temperature before being quenched with ice water. This process efficiently removes the methyl group, yielding this compound with high purity and yield. This method is advantageous because it avoids the regioselectivity issues associated with direct bromination of catechol and can be performed without affecting other functional groups.

| Starting Material | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-6-methoxyphenol | BBr₃ | CH₂Cl₂ | -78 to rt | 1 h | 93 |

Regioselective Bromination Methodologies

Controlling the position of bromination on the aromatic ring (regioselectivity) is crucial for the efficient synthesis of specific isomers like this compound.

Electrophilic Aromatic Bromination of Catechol

The electrophilic aromatic bromination of catechol is heavily influenced by the two strongly activating hydroxyl groups, which direct incoming electrophiles to the ortho and para positions. Uncontrolled bromination tends to produce 4-bromocatechol or 4,5-dibromocatechol. libretexts.org

To achieve regioselectivity, specific brominating agents and reaction conditions are employed. For instance, the use of N-bromosuccinimide (NBS) in conjunction with fluoroboric acid in acetonitrile (B52724) has been shown to be a highly regioselective method. alfa-chemistry.com By carefully controlling the reaction temperature, starting at -30°C and allowing it to warm to room temperature, it is possible to obtain 4-bromobenzene-1,2-diol in 100% yield. alfa-chemistry.com While this specific example yields the 4-bromo isomer, it demonstrates that high regioselectivity on the catechol ring is achievable through the careful selection of reagents and reaction parameters. The development of such methods is essential for synthesizing specific brominated catechols and avoiding complex product mixtures.

Ortho Bromination of Phenols

The selective introduction of a bromine atom at the position ortho to a hydroxyl group is a key challenge in phenol chemistry and directly relevant to the synthesis of 3-bromocatechol. Standard bromination of phenol with molecular bromine typically results in para-substitution or polybromination to form 2,4,6-tribromophenol.

Several methodologies have been developed to favor ortho-bromination. One effective method involves the use of N-bromosuccinimide (NBS) in the presence of amines, such as diisopropylamine. The amine is thought to act as a catalyst, directing the bromination to the ortho position. This method has been successfully applied to various 2-substituted phenols to produce 2-bromo-6-substituted phenols. Another approach utilizes p-toluenesulfonic acid (p-TsOH) as a catalyst with NBS, which can direct mono-ortho-bromination for para-substituted phenols with high selectivity and yields. google.com The choice of solvent can also significantly influence the ortho-to-para product ratio in bromination reactions.

| Phenol Type | Brominating Agent | Catalyst/Additive | Solvent | Selectivity | Reference |

|---|---|---|---|---|---|

| Phenol | NBS | Diisopropylamine | Dichloromethane | Ortho-dibromination | |

| 2-Substituted Phenols | NBS | Diisopropylamine | Dichloromethane | Ortho-monobromination | |

| Para-Substituted Phenols | NBS | p-TsOH | Methanol | Ortho-monobromination | google.com |

Enzymatic Synthesis Approaches for Brominated Catechols

Enzymatic methods provide a green and highly selective alternative to traditional chemical synthesis for producing catechols. researchgate.net Tyrosinase, in particular, has been extensively studied for its ability to catalyze the ortho-hydroxylation of phenols. mdpi.comscispace.com

Tyrosinase (EC 1.14.18.1) is a copper-containing monooxygenase that catalyzes two primary reactions: the ortho-hydroxylation of monophenols into o-diphenols (catechols), known as monophenolase or cresolase activity, and the subsequent oxidation of these o-diphenols into o-quinones, known as diphenolase or catecholase activity. technion.ac.ilnih.govnih.gov The synthesis of catechols like this compound can be achieved by leveraging the cresolase activity of tyrosinase on the corresponding monophenol, 3-bromophenol.

The enzymatic reaction is versatile and can be applied to a range of substituted phenols, including 4-halophenols, to produce the corresponding catechols. mdpi.com A significant challenge in this process is the potential for the newly formed catechol to be further oxidized into a reactive o-quinone, which can lead to the formation of melanin-like polymers and cause "suicide inactivation" of the enzyme. researchgate.netnih.gov To circumvent this, the reaction is often performed in the presence of a reducing agent, such as L-ascorbic acid, which converts the o-quinone back to the desired o-diphenol, thereby preventing polymerization and enzyme deactivation. researchgate.netacs.org

The use of organic solvents in these enzymatic reactions has been explored to improve substrate solubility and potentially modulate enzyme activity and stability. scispace.comtechnion.ac.il Research has demonstrated the successful ortho-hydroxylation of various phenols in organic solvent media, highlighting the potential for synthesizing halocatechols through this biocatalytic route. scispace.commdpi.com

Immobilized tyrosinase systems offer several advantages that lead to enhanced selectivity and yield. researchgate.net

Improved Stability : Immobilization can protect the enzyme from harsh reaction conditions, such as changes in pH or temperature, and from the denaturing effects of organic solvents. scispace.comdtu.dk

Prevention of Suicide Inactivation : By confining the enzyme to a solid support, the likelihood of enzyme aggregation and suicide inactivation by the o-quinone product is reduced. researchgate.netnih.gov This allows for sustained catalytic activity.

Enhanced Reusability : A key benefit of immobilization is the ability to easily separate the enzyme from the reaction mixture, allowing the biocatalyst to be recycled for multiple reaction cycles. nih.govdtu.dk Studies have shown that immobilized tyrosinase can retain a high percentage of its initial activity even after numerous uses. dtu.dk

Increased Selectivity : Controlled immobilization can reduce diffusion limitations and provide a favorable microenvironment for the enzyme, leading to improved selectivity for the desired catechol product. dtu.dk For instance, tyrosinase immobilized on epoxy-resins and coated using a Layer-by-Layer (LbL) method demonstrated superior catalytic activity and stability in the synthesis of bioactive catechols. researchgate.net

These immobilized systems, such as tyrosinase on cellulose-coated magnetic nanoparticles or within multi-walled carbon nanotube matrices, represent an efficient and environmentally friendly platform for the selective synthesis of brominated catechols. nih.govmdpi.com

Synthesis of this compound Derivatives

Building upon the core structure of this compound, various derivatives have been synthesized to explore new chemical spaces and potential biological activities.

A notable class of derivatives is the diaryl methane (B114726) bromophenols. A synthetic strategy for these compounds involves a two-step process: Friedel-Crafts alkylation followed by demethylation. mdpi.comnih.gov

The synthesis begins with the alkylation of a substituted benzene (B151609) derivative with (2-bromo-4,5-dimethoxyphenyl)methanol in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). mdpi.com This reaction yields a series of novel dimethoxy-protected diaryl methanes in good yields (75-92%). mdpi.com In the second step, these intermediate compounds undergo O-demethylation using boron tribromide (BBr₃) in dichloromethane (DCM) to afford the final target bromophenol derivatives. mdpi.comnih.gov This demethylation step proceeds with yields ranging from 73% to 82%. mdpi.com

Table 1: Synthesis of Diaryl Methane Bromophenol Derivatives mdpi.com

| Starting Diaryl Methane | Final Bromophenol Product | Yield (%) |

|---|---|---|

| 1-Bromo-2-(2,5-dimethoxybenzyl)-4,5-dimethoxybenzene | 4-Bromo-5-(2,5-dihydroxybenzyl)benzene-1,2-diol | 73 |

| 1-Bromo-2-(3,4-dimethoxybenzyl)-4,5-dimethoxybenzene | 4-Bromo-5-(3,4-dihydroxybenzyl)benzene-1,2-diol | 82 |

| 1-Bromo-2-(4-bromo-2,5-dimethoxybenzyl)-4,5-dimethoxybenzene | 4-Bromo-5-(4-bromo-2,5-dihydroxybenzyl)benzene-1,2-diol | 78 |

| 1-Bromo-2-(2,4,5-trimethoxybenzyl)-4,5-dimethoxybenzene | 4-Bromo-5-(2,4,5-trihydroxybenzyl)benzene-1,2-diol | 75 |

Another area of derivatization involves the synthesis of brominated polyphenols incorporating lactam fragments, which are analogues of natural marine compounds. researchgate.netcyberleninka.ru The synthesis of these complex molecules is typically achieved through the bromination of pre-formed lactam-containing phenols. researchgate.netresearchgate.net

In this approach, various polyphenol derivatives of pyrrolidone and caprolactam are subjected to bromination using reagents such as bromine in acetic acid or dioxane dibromide. researchgate.netcyberleninka.ru This method has been shown to produce polybrominated aromatic derivatives, with bromination occurring even at the ortho-position relative to hydroxyl groups. cyberleninka.ru For example, the reaction of a catechol-lactam precursor with dioxane dibromide can unexpectedly yield a bis-brominated product instead of a mono-brominated one. cyberleninka.ru This method has successfully produced a variety of brominated polyphenols with lactam moieties in good yields. researchgate.net

Table 2: Examples of Synthesized Brominated Polyphenols with Lactam Moieties cyberleninka.ru

| Compound Name | Yield (%) | Melting Point (°C) |

|---|---|---|

| 1-(2,3,4-tribromo-5,6-dihydroxybenzyl)pyrrolidin-2-one | 67.6 | 193-195 |

| 1-(2,3-dibromo-4,5,6-trihydroxybenzyl)pyrrolidin-2-one | 34.6 | 157-159 |

Synthetic derivatives of cyclic adenosine (B11128) monophosphate (cAMP), including halogenated analogues, are valuable tools for studying signal transduction pathways. nih.gov Research has led to the development of cyclic nucleotides that feature a brominated 7-deazaadenine core combined with a phosphorylated ribosugar. nih.govresearchgate.net

The synthesis of these complex molecules, such as 8-bromo- and 7-bromo-7-deazaadenosine-3',5'-cyclic monophosphates, creates potent activators of cyclic nucleotide-regulated ion channels and cAMP-dependent protein kinase. nih.gov A related structure, 7-deaza-7-Br-cADPcR (cyclic ADP-carbocyclic-ribose), was synthesized as a stable analogue of the second messenger cADPR. nih.gov The synthesis involved constructing a key N1-carbocyclic ribosyl 7-deazaadenosine intermediate, which was then brominated and cyclized to form the final 18-membered pyrophosphate ring structure. nih.gov These synthetic routes provide access to novel brominated heterocyclic compounds with significant biological potential. nih.govnih.gov

Synthesis of Spiro-Compounds and Poly(1,2-dihydroxybenzene phthalates)

The derivatization of this compound can be theoretically extended to the synthesis of complex structures such as spiro-compounds and polymers. While specific literature detailing the synthesis of these derivatives directly from this compound is not extensively documented, their formation can be postulated based on established chemical principles for these compound classes.

Spiro-Compounds:

Spiro-compounds are characterized by at least two rings connected by a single common atom. wikipedia.org A common method for synthesizing heterocyclic spiro-compounds involves the reaction of a diol with a cyclic ketone to form a spiro-acetal. wikipedia.org In this context, this compound could serve as the diol component.

The proposed reaction would involve the acid-catalyzed condensation of this compound with a suitable cyclic ketone, such as cyclopentanone (B42830) or cyclohexanone. This reaction would lead to the formation of a five-membered dioxolane ring spiro-fused to the carbocyclic ring of the ketone. The general scheme for this synthesis is presented below.

General Reaction Scheme for Spiro-Acetal Formation:

This compound + Cyclic Ketone ⇌ Spiro-Compound + Water

(in the presence of an acid catalyst)

The reaction is an equilibrium, and to drive it towards the product, water is typically removed as it is formed. The resulting spiro-compound would incorporate the bromocatechol skeleton into a more complex, three-dimensional structure. The specific properties of the resulting spiro-compound would depend on the nature of the cyclic ketone used.

Interactive Table 1: Potential Spiro-Compounds from this compound and Cyclic Ketones

| Cyclic Ketone Reactant | Potential Spiro-Compound Product Name |

| Cyclopentanone | 7-Bromo-spiro[benzo[d] Current time information in Dhaka, BD.core.ac.ukdioxole-2,1'-cyclopentane] |

| Cyclohexanone | 7-Bromo-spiro[benzo[d] Current time information in Dhaka, BD.core.ac.ukdioxole-2,1'-cyclohexane] |

| Cycloheptanone | 7-Bromo-spiro[benzo[d] Current time information in Dhaka, BD.core.ac.ukdioxole-2,1'-cycloheptane] |

Poly(1,2-dihydroxybenzene phthalates):

The synthesis of polyesters typically involves the reaction of a diol with a dicarboxylic acid or its derivative, such as an anhydride (B1165640). Phthalate (B1215562) polymers are commonly synthesized from phthalic anhydride and a suitable alcohol or diol. google.comyoutube.com

Theoretically, this compound could act as the diol monomer in a polycondensation reaction with phthalic anhydride to produce a poly(1,2-dihydroxybenzene phthalate). The reaction would proceed via esterification, where the hydroxyl groups of the diol react with the anhydride to form ester linkages, creating a polymer chain. The reaction is typically carried out at elevated temperatures, often with a catalyst, to facilitate the polymerization and removal of the water byproduct. google.com

The resulting polymer would feature repeating units of the bromocatechol moiety linked by phthalate groups. The presence of the bromine atom and the remaining aromatic hydroxyl groups would offer sites for further post-polymerization modification.

General Reaction Scheme for Polymerization:

n (this compound) + n (Phthalic Anhydride) → [-O-(C₆H₃Br)-O-CO-(C₆H₄)-CO-]n + n H₂O

(Heat, Catalyst)

The properties of the resulting polymer, such as its molecular weight, solubility, and thermal stability, would be dependent on the reaction conditions, including monomer ratio, temperature, and catalyst used.

Synthesis of Schiff Base Compounds of this compound

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (C=N). They are generally synthesized through the condensation of a primary amine with a carbonyl compound (an aldehyde or a ketone). researchgate.net Since this compound is a diol, its conversion to a Schiff base requires a two-step synthetic sequence.

Step 1: Oxidation to 3-Bromo-2,3-dihydroxybenzaldehyde

The first step is the selective oxidation of one of the hydroxyl groups of this compound to an aldehyde functional group. This transformation yields 3-bromo-2,3-dihydroxybenzaldehyde. Various modern oxidation methods are available for the selective oxidation of primary alcohols to aldehydes with high efficiency and selectivity, preventing overoxidation to the carboxylic acid. organic-chemistry.org

Catalytic systems involving 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are particularly effective for this purpose. organic-chemistry.org For instance, a catalyst system comprising TEMPO and a co-oxidant like iodobenzene (B50100) dichloride or in combination with an iron salt and oxygen can be employed to achieve the desired aldehyde. organic-chemistry.org

Step 2: Condensation with a Primary Amine

The second step is the classical Schiff base condensation reaction. The synthesized 3-bromo-2,3-dihydroxybenzaldehyde is reacted with a primary amine (R-NH₂) in a suitable solvent, such as ethanol (B145695). The reaction is often catalyzed by a small amount of acid and proceeds via a hemiaminal intermediate, which then dehydrates to form the final imine product. researchgate.net This reaction creates the characteristic azomethine (-CH=N-) linkage.

General Reaction Scheme for Schiff Base Formation:

Oxidation: this compound → 3-Bromo-2,3-dihydroxybenzaldehyde

Condensation: 3-Bromo-2,3-dihydroxybenzaldehyde + R-NH₂ → 3-Bromo-6-((R-imino)methyl)benzene-1,2-diol + H₂O

A wide variety of Schiff bases can be synthesized by varying the primary amine reactant. The choice of amine (aliphatic or aromatic) influences the electronic properties, structure, and potential applications of the resulting Schiff base. For example, the synthesis of 4-bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol has been reported, demonstrating the formation of a Schiff base from a bromo-substituted hydroxy-benzaldehyde. nih.gov

Interactive Table 2: Representative Primary Amines for Schiff Base Synthesis

| Primary Amine Reactant | Chemical Formula | Resulting Schiff Base Substituent (R-group) |

| Aniline (B41778) | C₆H₅NH₂ | Phenyl |

| 4-Methylaniline | CH₃C₆H₄NH₂ | 4-Methylphenyl (p-tolyl) |

| 4-Chloroaniline | ClC₆H₄NH₂ | 4-Chlorophenyl |

| Ethanolamine | HOCH₂CH₂NH₂ | 2-Hydroxyethyl |

| Benzylamine | C₆H₅CH₂NH₂ | Benzyl |

Reactivity and Reaction Mechanisms of 3 Bromobenzene 1,2 Diol

Oxidation Reactions

The presence of the electron-rich catechol ring makes 3-bromobenzene-1,2-diol susceptible to oxidation. Oxidation reactions of catechols are fundamental processes that can lead to the formation of highly reactive intermediates and stable oxidized products.

Formation of Quinones and Semiquinone RadicalsThe oxidation of a catechol, such as this compound, to an o-quinone does not typically occur in a single step. It proceeds through a highly reactive intermediate known as a semiquinone radical.researchgate.netThe process can be described as follows:

First Oxidation Step: The catechol loses one proton and one electron to form a neutral semiquinone radical. This radical species is unstable but can be stabilized by the delocalization of the unpaired electron across the aromatic ring. researchgate.net

Second Oxidation Step: The semiquinone radical undergoes a second one-electron oxidation, losing another proton and electron to form the stable o-quinone.

Conversely, quinones can be reduced back to semiquinones by reductants. These semiquinone radicals can then react with dissolved oxygen to produce superoxide (B77818) anion radicals while regenerating the quinone, establishing a redox cycle. researchgate.net This reactivity is crucial in understanding the compound's role in both chemical synthesis and biological systems.

Radical Scavenging Activity

The catechol structure is a well-established pharmacophore for antioxidant and radical scavenging activity. nih.gov Compounds with ortho-dihydroxy groups on an aromatic ring generally exhibit potent activity. nih.gov Bromophenols isolated from marine sources, which share structural similarities with this compound, have demonstrated significant efficacy in scavenging free radicals like DPPH (1,1-diphenyl-2-picrylhydrazuyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). nih.govmdpi.com This activity is typically quantified by the IC₅₀ value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC₅₀ value indicates higher antioxidant potency. nih.gov

| Compound | Radical Scavenged | IC₅₀ Value (μg/mL) | Source |

|---|---|---|---|

| Bromophenol Derivative 1 | DPPH | 14.5 | nih.gov |

| Bromophenol Derivative 2 | DPPH | 20.5 | nih.gov |

| Vitamin C (Positive Control) | DPPH | 7.82 | nih.gov |

The primary mechanisms by which phenolic compounds like this compound scavenge free radicals are Hydrogen Atom Transfer (HAT) and Electron Transfer (ET). nih.govresearchgate.net

Hydrogen Atom Transfer (HAT) MechanismsIn the Hydrogen Atom Transfer (HAT) mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom from one of its hydroxyl groups directly to a free radical (R•), neutralizing it and forming a stable molecule (RH).nih.govrsc.org

ArOH + R• → ArO• + RH

This process generates a phenoxy radical (ArO•). For this compound, the resulting semiquinone radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring and the second hydroxyl group. This stability prevents the newly formed radical from initiating further oxidative chain reactions. The HAT mechanism is often favored in non-polar solvents. researchgate.netkcl.ac.uk The reactivity of a bromine radical (Br•) as a potent hydrogen acceptor highlights the importance of HAT in halogenated compounds. researchgate.net

Electron Transfer (ET) MechanismsElectron Transfer (ET) mechanisms are more complex and often occur in a stepwise fashion, particularly in polar solvents. One of the most relevant pathways for phenolic compounds is the Sequential Proton Loss Electron Transfer (SPLET) mechanism.researchgate.netkcl.ac.uk

This mechanism involves three steps:

Proton Loss: The phenol (B47542) first deprotonates, forming a phenoxide anion (ArO⁻). This step is highly favored in polar or aqueous environments.

ArOH ⇌ ArO⁻ + H⁺

Electron Transfer: The resulting phenoxide anion is a much more potent electron donor than the neutral phenol. It rapidly transfers an electron to the free radical (R•), neutralizing it.

ArO⁻ + R• → ArO• + R⁻

Protonation: The resulting radical anion (R⁻) is then protonated by a solvent molecule or other proton source.

R⁻ + H⁺ → RH

The SPLET mechanism is often thermodynamically preferred for flavonoids and other polyphenols in aqueous media, as the initial deprotonation significantly lowers the energy barrier for the subsequent electron transfer. researchgate.netkcl.ac.uk

Influence of Substituents on Radical Scavenging Potency

The radical scavenging potency of phenolic compounds, including this compound, is significantly influenced by the nature and position of substituents on the aromatic ring. nih.govnih.gov The presence of the catechol (1,2-dihydroxybenzene) moiety is a primary structural feature responsible for the effective radical scavenging activity of many polyphenols. nih.govmdpi.com Substituents alter the antioxidant capacity by modifying the stability of the resulting phenoxyl radical and the bond dissociation enthalpy (BDE) of the phenolic O-H bonds. nih.govmdpi.com

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or alkyl groups, generally enhance antioxidant activity. researchgate.netnih.gov They increase the electron density on the aromatic ring, which weakens the O-H bond, lowers the BDE, and facilitates hydrogen atom transfer (HAT) to a free radical. mdpi.comnih.gov Conversely, electron-withdrawing groups (EWGs), like a nitro (-NO₂) group, tend to decrease antioxidant activity by stabilizing the parent phenol, thereby increasing the O-H BDE. mdpi.comresearchgate.net

The effect of a substituent can be quantified using Hammett constants (σ), which account for inductive and resonance effects. doi.orgviu.ca A negative reaction constant (ρ) in the Hammett equation for a series of phenols reacting with a free radical indicates that the reaction is favored by increased electron density on the ring. doi.orgnih.gov For reactions with hydroxyl radicals, the ρ value is typically small, suggesting low selectivity, but still shows that EDGs favor the reaction. doi.org

Halogens, like the bromine atom in this compound, exhibit a dual electronic nature. They have an electron-withdrawing inductive effect and an electron-donating resonance effect. researchgate.net For halogens, the inductive effect is generally stronger. researchgate.net However, studies on dendritic antioxidants have shown that ortho-bromo and ortho-chloro groups did not produce an appreciable effect on radical scavenging activity, unlike the strong enhancement seen with an ortho-methoxy group (an EDG) or the significant decrease with an ortho-nitro group (an EWG). mdpi.comresearchgate.net In some contexts, particularly in alcoholic solvents, catechols with strong electron-withdrawing substituents have shown high radical scavenging activity, which is attributed to subsequent reactions of the initially formed ortho-quinone. researchgate.net

| Substituent Type | General Electronic Effect | Effect on O-H BDE | Impact on Radical Scavenging Potency | Example Group |

|---|---|---|---|---|

| Electron-Donating Group (EDG) | Increases electron density | Decreases | Enhances | -OCH₃, -CH₃ |

| Electron-Withdrawing Group (EWG) | Decreases electron density | Increases | Diminishes | -NO₂, -COOH |

| Halogen (e.g., Bromine) | Inductively withdrawing, resonance donating | Variable/Minor | Often minor or context-dependent | -Br, -Cl |

Role of Bromine in Radical Delocalization

Substituents on the ring play a significant role in this delocalization. Computational studies on brominated phenols have shown that the bromine atom can participate in the delocalization of the unpaired electron. researchgate.net Specifically, when the bromine atom is positioned ortho to the hydroxyl group that forms the radical center, the spin density is found to be distributed over the oxygen atom, the carbon atoms of the ring, and the bromine atom itself. researchgate.net This delocalization contributes to the stabilization of the radical. researchgate.net

Cyclization and Condensation Reactions

Formation of Heterocyclic Compounds

This compound, as a substituted catechol, is a valuable precursor for the synthesis of various heterocyclic compounds. A prominent reaction of catechols is their condensation with aldehydes or ketones to form 1,3-benzodioxoles. google.com This reaction typically proceeds under acidic catalysis, where the two hydroxyl groups of the catechol react with the carbonyl group to form a five-membered heterocyclic ring fused to the benzene (B151609) ring. google.comgoogle.com

The general synthesis involves reacting the catechol with an aldehyde or ketone, often in the presence of a catalyst and an entrainer to remove the water formed during the reaction. google.com For instance, this compound can be reacted with various carbonyl compounds to yield substituted 1,3-benzodioxole (B145889) derivatives. These benzodioxole moieties are present in numerous natural products and biologically active molecules, making this transformation synthetically important. worldresearchersassociations.comfrontiersin.org

Furthermore, the bromine atom on the benzene ring serves as a functional handle for subsequent modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the synthesis of more complex heterocyclic structures. worldresearchersassociations.com For example, a 6-bromo-1,3-benzodioxole derivative can undergo a Suzuki-Miyaura coupling reaction with various boronic acids to introduce a wide range of substituents, leading to new heterocyclic derivatives. worldresearchersassociations.com

Catechol-Initiated Cyclization of Sulfonamides

Catechols and their derivatives can participate in reactions with sulfonamides, often initiated by oxidation. The catechol moiety can be oxidized to a highly reactive ortho-benzoquinone (o-BQ). nih.govresearchgate.net These o-BQ intermediates are electrophilic and can react with nucleophiles.

In the context of sulfonamide antibiotics, it has been demonstrated that o-BQ generated from catechol can react with the aniline (B41778) moiety of sulfonamides like sulfamethoxazole. nih.govresearchgate.net The reaction proceeds via a Michael addition, where the nucleophilic nitrogen of the sulfonamide attacks the electrophilic o-BQ, forming a new covalent bond. nih.govresearchgate.net This initial addition can lead to further cyclization and transformation products.

While specific studies detailing the cyclization of sulfonamides initiated directly by this compound are not prevalent, the underlying mechanism is applicable. The oxidation of this compound would generate 3-bromo-ortho-benzoquinone. This electrophilic intermediate would be expected to react with sulfonamides in a similar fashion, leading to the formation of addition products that could potentially undergo subsequent intramolecular reactions to form heterocyclic structures. The universality of this mechanism has been verified using several catechol derivatives. nih.govresearchgate.net

Other Chemical Transformations

Coupling Reactions

The carbon-bromine bond in this compound provides a reactive site for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.org These reactions significantly enhance the synthetic utility of the compound, allowing for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com this compound can serve as the organohalide partner, reacting with various aryl or vinyl boronic acids to form biaryl or styrenyl catechol derivatives. rsc.orgnih.gov The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium in the presence of a base. wikipedia.orgyoutube.com this compound can be coupled with various alkenes, such as acrylates or styrenes, to form substituted stilbenes and cinnamates. beilstein-journals.orgnih.gov The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, β-hydride elimination to release the product, and reductive elimination to regenerate the Pd(0) catalyst. youtube.comnih.gov

These coupling reactions are highly valued for their functional group tolerance and are widely applied in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nobelprize.orgresearchgate.net

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | General Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound (e.g., R-B(OH)₂) | Pd(0) catalyst + Base | Aryl-Aryl or Aryl-Vinyl | Substituted biphenyls, styrenes |

| Heck Reaction | Alkene (e.g., CH₂=CHR) | Pd(0) catalyst + Base | Aryl-Vinyl | Substituted styrenes, cinnamates |

Functionalization Reactions of this compound

The reactivity of this compound is characterized by the presence of two key functional groups: the hydroxyl (-OH) groups and the bromine (-Br) atom. These sites allow for a variety of functionalization reactions, enabling the synthesis of a diverse range of derivatives. The hydroxyl groups can undergo reactions such as O-alkylation, while the bromine atom is amenable to various palladium-catalyzed cross-coupling reactions. Due to the reactivity of the hydroxyl groups, they are often protected prior to performing reactions at the bromine center to prevent unwanted side reactions.

O-Alkylation and O-Etherification

One of the fundamental functionalization pathways for this compound involves the alkylation of its hydroxyl groups to form ethers. The Williamson ether synthesis is a classic and widely used method for this transformation. wikipedia.orgmasterorganicchemistry.com This reaction typically involves the deprotonation of the hydroxyl groups with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. wikipedia.org

Given the presence of two adjacent hydroxyl groups in this compound, selective mono-alkylation can be challenging, and di-alkylation is a common outcome, particularly when an excess of the alkylating agent and base are used. The choice of base, solvent, and reaction temperature can influence the selectivity of the reaction.

A specific example of O-alkylation involves the reaction of 4-bromocatechol (B119925), an isomer of this compound, with 1-bromododecane (B92323) in the presence of potassium carbonate in ethanol (B145695) under reflux conditions. This reaction leads to the formation of the corresponding di-alkoxy derivative in good yield. While this example uses an isomer, the principles are directly applicable to this compound.

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Yield |

| 4-Bromocatechol | 1-Bromododecane | K₂CO₃ | Ethanol | Reflux, 24 h | 1-Bromo-3,4-bis(dodecyloxy)benzene | 85% |

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.org For these reactions to be successful with this compound, the hydroxyl groups are typically protected to prevent interference with the catalytic cycle. Common protecting groups for phenols include methyl, benzyl, or silyl (B83357) ethers.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a highly effective method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. nih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov In the context of this compound, its protected derivatives can be coupled with various boronic acids or their esters to introduce new aryl or alkyl substituents at the position of the bromine atom.

For instance, a derivative of 4-bromocatechol has been successfully used in a Suzuki coupling reaction with (4-(diphenylamino)phenyl)boronic acid pinacol (B44631) ester using a palladium catalyst and a base.

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield |

| 1-Bromo-3,4-bis(dodecyloxy)benzene | N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | Pd₂(dba)₃, t-Bu₃P | K₃PO₄ | Dioxane/H₂O | 3',4'-Bis(dodecyloxy)-N,N-diphenyl-[1,1'-biphenyl]-4-amine | Not Specified |

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgfrancis-press.com Protected this compound can serve as the aryl halide in this reaction, allowing for the introduction of vinyl groups. The reaction is typically catalyzed by a palladium complex and requires a base. wikipedia.org The specific conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity.

Sonogashira Coupling:

The Sonogashira coupling is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. youtube.com This reaction, catalyzed by palladium and a copper co-catalyst, can be used to introduce alkynyl substituents onto the aromatic ring of a protected this compound derivative. youtube.com

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction would allow for the introduction of a wide range of primary and secondary amines at the bromine position of protected this compound, leading to the synthesis of various aniline derivatives. The choice of a bulky electron-rich phosphine (B1218219) ligand is often crucial for the success of this transformation. libretexts.org

Computational Chemistry and Spectroscopic Analysis

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. Through DFT calculations, various parameters of 3-bromobenzene-1,2-diol can be determined, offering valuable insights into its chemical behavior.

Geometry Optimization and Electronic Structure

Theoretical calculations using methods such as Hartree-Fock (HF) and DFT are instrumental in determining the optimized geometry of molecules. For derivatives of this compound, such as (E)-3-[(3-Bromophenyl)iminomethyl]benzene-1,2-diol, full geometry optimizations have been performed. nih.govsinop.edu.tr These studies reveal that such molecules are nearly planar, a characteristic that can influence properties like thermochromism. nih.govsinop.edu.tr For a derivative, the dihedral angle between the benzene (B151609) rings was found to be 6.88 (14)°. nih.gov While DFT is often considered highly accurate for geometry optimization, in some cases of related Schiff base compounds, the HF method has shown better agreement with experimental bond lengths and angles. nih.govsinop.edu.tr The electronic structure of such compounds is stabilized by intramolecular hydrogen bonds. nih.gov

O-H Bond Dissociation Energies (BDEs) and Ionization Potentials (IPs)

The O-H bond dissociation energy (BDE) is a critical parameter for understanding the antioxidant potential of phenolic compounds. DFT calculations, specifically using the (RO)B3LYP method with basis sets like 6-311++G(2df,2p), have been employed to accurately calculate O-H BDEs for a range of substituted phenols. mdpi.com For the parent compound, phenol (B47542), the experimental BDE is approximately 87.3–88.7 kcal/mol. mdpi.comresearchgate.net

The BDE is influenced by substituents on the aromatic ring. Electron-donating groups generally lower the O-H BDE, while electron-withdrawing groups tend to increase it. mdpi.com For catechol, the parent compound of this compound, the O-H BDE is significantly lower than that of phenol, estimated to be around 81.8 kcal/mol. This is attributed to the stabilizing effect of the intramolecular hydrogen bond in the resulting semiquinone radical. researchgate.net The bromine atom in this compound is an electron-withdrawing group, which would be expected to slightly increase the O-H BDE compared to catechol.

Ionization potential (IP) is another key electronic parameter that can be computationally determined and relates to the energy required to remove an electron from a molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. youtube.comresearchgate.net A smaller gap generally suggests higher reactivity. researchgate.net For some quinoline-based derivatives, the calculated HOMO-LUMO energy gap is around 5.614 eV. researchgate.net The specific HOMO and LUMO energies and their gap for this compound would require specific DFT calculations.

Conformational Analysis of Derivatives

Computational methods are also used to study the different possible conformations of molecules and their relative stabilities. In a combined X-ray and computational study of (E)-3-[(3-Bromophenyl)iminomethyl]benzene-1,2-diol, a derivative of this compound, it was determined that the molecule adopts an E configuration with respect to the C=N double bond and is nearly planar. nih.govsinop.edu.tr The planarity of such Schiff bases can be linked to their potential thermochromic properties. nih.govsinop.edu.tr The structure is stabilized by intramolecular O-H···N and O-H···O hydrogen bonds, which create specific ring motifs. nih.gov

Solvent Effects on Molecular Properties

Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Analysis

Molecular docking and QSAR are computational techniques used in drug discovery and toxicology to predict the interaction of molecules with biological targets and to relate chemical structure to biological activity, respectively.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. mdpi.comnih.gov This method is used to understand the binding mechanism and affinity of molecules, such as catechins, with various proteins. mdpi.com For example, docking studies of catechins with enzymes like acetylcholinesterase have been performed to understand their inhibitory potential. mdpi.com While specific docking studies for this compound are not widely published, the methodology could be applied to investigate its potential interactions with various biological targets.

QSAR models are mathematical relationships that correlate the structural or physicochemical properties of a series of compounds with their biological activity. jst.go.jpnih.govmdpi.com These models are used to predict the activity of new compounds and to understand the structural features that are important for their activity. mdpi.com QSAR studies have been conducted on substituted phenols to predict their toxicity, where parameters like hydrophobicity (log P) and the acid dissociation constant (pKa) are often found to be important descriptors. jst.go.jp For brominated compounds like brominated flame retardants, QSAR models have been developed to predict their endocrine-disrupting activity. nih.gov The introduction of a bromine atom into a molecular structure can influence its properties and interactions, a strategy that is explored in drug design. ump.edu.pl A QSAR study of this compound and its derivatives could provide insights into their potential biological activities.

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for elucidating the structure of chemical compounds. Techniques like FT-IR, FT-Raman, and NMR provide detailed information about the functional groups and connectivity of atoms within a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" based on its functional groups. While a published experimental FT-IR spectrum for this compound is not available, its characteristic absorption bands can be predicted based on its structure and data from similar compounds like bromobenzene (B47551). uwosh.edu

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| O-H Stretch | Hydroxyl (-OH) | 3200 - 3600 | Broad band due to hydrogen bonding. |

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 | Sharp, medium intensity peaks. |

| C=C Stretch (Aromatic) | Benzene Ring | 1450 - 1600 | Multiple bands of varying intensity. |

| C-O Stretch | Phenolic C-O | 1200 - 1260 | Strong intensity peak. |

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, providing information on molecular vibrations. For molecules with a center of symmetry, some vibrations may be active in Raman but not in IR, and vice-versa. Although an experimental FT-Raman spectrum for this compound is not documented in the literature, studies on the related compound 1,2-dibromobenzene (B107964) provide a basis for predicting its spectral features. researchgate.net Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

Table 2: Predicted FT-Raman Active Modes for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 | Strong, sharp peaks. |

| Ring Breathing Mode | Benzene Ring | ~1000 | A characteristic sharp, strong band for the benzene ring. |

| C=C Stretch (Aromatic) | Benzene Ring | 1450 - 1600 | Strong bands. |

Studies on catechol have assigned Raman bands for vibrations involving the catecholate moiety, such as a chelated mode vibration around 528 cm⁻¹ when complexed with iron. nih.gov

NMR spectroscopy is one of the most powerful techniques for determining the precise structure of an organic molecule. It identifies the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. Experimental NMR data for this compound has been reported. chemicalbook.comchemicalbook.comchemicalbook.com

The ¹H NMR spectrum shows distinct signals for the two hydroxyl protons and the three aromatic protons. chemicalbook.comchemicalbook.com The ¹³C NMR spectrum shows six signals, corresponding to the six carbon atoms in the benzene ring, with their chemical shifts influenced by the attached hydroxyl and bromine substituents. chemicalbook.comchemicalbook.com

Table 3: Experimental NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling (J, Hz) | Assignment |

|---|---|---|---|

| ¹H NMR | 5.60 | Broad singlet | OH |

| 5.69 | Broad singlet | OH | |

| 6.72 | Doublet of doublets, J = 8.1 | Aromatic CH | |

| 6.87 | Doublet of doublets, J = 1.5, 8.1 | Aromatic CH | |

| 7.00 | Doublet of doublets, J = 1.5, 8.1 | Aromatic CH | |

| ¹³C NMR | 109.5 | C-Br | |

| 114.9 | Aromatic CH | ||

| 121.9 | Aromatic CH | ||

| 123.3 | Aromatic CH | ||

| 140.3 | C-OH |

Note: Specific assignments of aromatic protons and carbons can vary slightly based on solvent and experimental conditions. Data sourced from ChemicalBook. chemicalbook.comchemicalbook.com

UV-Visible Spectroscopy

The electronic absorption spectrum of this compound, as with other substituted catechols, is characterized by absorptions arising from π → π* transitions within the benzene ring. While specific experimental UV-Visible spectral data for this compound is not extensively detailed in readily available literature, the absorption characteristics can be inferred from its parent compound, catechol, and the influence of the bromine substituent.

Catechol itself typically exhibits a primary absorption peak around 280 nm. The introduction of a bromine atom onto the aromatic ring is expected to influence the electronic transitions. Generally, halogen substituents can act as auxochromes, causing a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) of the benzene π → π* absorption bands. This is due to the lone pair of electrons on the bromine atom extending the conjugation of the π system. Therefore, the absorption maximum for this compound is anticipated to be slightly shifted to a wavelength longer than 280 nm. Computational studies on the related compound bromobenzene have calculated UV absorption peaks, further suggesting the influence of bromine on the spectral properties of the benzene ring.

| Compound | Reported/Expected λmax (nm) | Electronic Transition | Notes |

|---|---|---|---|

| Catechol (Parent Compound) | ~280 | π → π | Reference peak for benzene ring with hydroxyl groups. |

| This compound | > 280 (Expected) | π → π | Bathochromic shift expected due to bromine substitution. |

Mass Spectrometry (FAB-MS, MALDI-TOF MS)

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound (Molecular Formula: C₆H₅BrO₂, Molecular Weight: 189.01 g/mol ). A key feature in the mass spectrum of a monobrominated compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic pattern for the molecular ion (M⁺) and bromine-containing fragments, which appear as a pair of peaks (an M peak and an M+2 peak) of almost equal intensity, separated by two mass units.

While specific Fast Atom Bombardment (FAB) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry data for this compound is not widely published, these soft ionization techniques are well-suited for its analysis. They typically generate a prominent molecular ion peak, which would be expected at m/z 188 and 190, corresponding to the [C₆H₅⁷⁹BrO₂]⁺ and [C₆H₅⁸¹BrO₂]⁺ ions.

Common fragmentation pathways for brominated aromatic compounds under mass spectrometric analysis involve the loss of the bromine atom or other functional groups. For this compound, key fragmentation could include the loss of a bromine radical (Br•) to yield a fragment ion at m/z 109. Subsequent fragmentation might involve the loss of carbon monoxide (CO) or hydroxyl radicals (•OH).

| m/z (Expected) | Ion/Fragment | Significance |

|---|---|---|

| 188/190 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| 109 | [M - Br]⁺ | Represents the loss of the bromine atom from the molecular ion. |

| 81 | [C₅H₅O]⁺ | Possible subsequent fragmentation involving the loss of CO from the [M - Br]⁺ fragment. |

X-ray Diffraction (XRD) and Crystallography

The study of this derivative reveals detailed information about its crystal structure and molecular geometry. The molecule is nearly planar, with a small dihedral angle of 6.88 (14)° between its two aromatic rings. The crystal structure is stabilized by a network of intermolecular hydrogen bonds, which form distinct chain motifs. Powder X-ray diffraction (PXRD) is also a valuable technique for this class of compounds, often used to confirm the formation of new solid phases, such as in the mechanochemical synthesis of cocrystals involving the parent compound, catechol.

The crystallographic data for the derivative (E)-3-[(3-Bromophenyl)iminomethyl]benzene-1,2-diol provides a strong model for the structural behavior of this compound.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₃H₁₀BrNO₂ |

| Formula Weight | 292.13 |

| Crystal System | Orthorhombic |

| Space Group | Pcab |

| a (Å) | 4.7411 (2) |

| b (Å) | 18.9447 (6) |

| c (Å) | 26.1417 (10) |

| Volume (ų) | 2348.01 (15) |

| Z | 8 |

| Temperature (K) | 296 |

| Radiation | Mo Kα |

| Final R factor | 0.033 |

Environmental Chemistry and Fate

Degradation Pathways of Brominated Catechols

Brominated catechols, including 3-bromocatechol, are subject to degradation in the environment through various biological and chemical pathways. These pathways are crucial in detoxifying contaminated matrices and involve mechanisms such as microbial metabolism, oxidative reactions, and dehalogenation.

The microbial breakdown of halogenated catechols is a key process in their environmental degradation. Bacteria and fungi have evolved specific enzymatic systems to cleave the aromatic ring of these compounds, typically after an initial dehalogenation or as a direct attack on the halogenated catechol. The degradation of bromoaromatics can sometimes bypass the formation of bromocatechol through an early dehalogenation step, as observed in the degradation of bromobenzene (B47551) by the marine yeast Yarrowia lipolytica, which initially forms phenol (B47542). frontiersin.org However, when bromocatechol is formed, its subsequent degradation generally follows pathways established for chlorocatechols. frontiersin.org

These pathways involve dioxygenase enzymes that catalyze the cleavage of the catechol ring. Two primary routes are recognized: the ortho-cleavage pathway and the meta-cleavage pathway. frontiersin.org

Ortho-cleavage Pathway: In this pathway, catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl-bearing carbon atoms of the aromatic ring. frontiersin.org For 3-bromocatechol, this would lead to the formation of 2-bromo-cis,cis-muconic acid. This intermediate is then further metabolized through a series of enzymatic reactions, eventually leading to intermediates of central metabolic cycles like the Krebs cycle. frontiersin.org Most microbial strains that degrade halocatechols utilize a modified ortho-cleavage pathway. frontiersin.org

Meta-cleavage Pathway: This pathway involves the enzyme catechol 2,3-dioxygenase, which cleaves the bond adjacent to the hydroxyl groups. This route is generally less common for halogenated catechols.

Studies on the yeast Y. lipolytica degrading bromobenzene showed a significantly higher activity of catechol 1,2-dioxygenase compared to catechol 2,3-dioxygenase, providing evidence that the ortho-cleavage pathway is the likely route for the degradation of the catechol intermediate. frontiersin.org

In addition to microbial action, 3-bromocatechol can be degraded through abiotic oxidative processes in environmental matrices like soil and water. Photodegradation, involving sunlight, is a significant oxidative pathway. Research on brominated flame retardants (BFRs) has shown that these compounds undergo photochemical transformation. nih.gov For instance, the photolytic degradation of tetrabromobisphenol A (TBBPA) can be a source of simpler bromophenols. awi.de

Photocatalytic oxidation represents another important degradation route. One study demonstrated that tetrabromocatechol (B147477) can be decomposed on the surface of titanium dioxide (TiO₂) under visible light irradiation. rsc.org This process involves the formation of a complex between the brominated catechol and TiO₂, which then undergoes photolysis. rsc.org Such semiconductor-mediated photocatalysis can lead to the breakdown of the aromatic ring and mineralization of the compound. The reactivity of brominated compounds in these processes can increase with the number of bromine atoms. nih.gov The presence of bromine radicals can also accelerate the photooxidation of the surrounding matrix, such as polymers. nih.gov

Dehalogenation, the cleavage of the carbon-bromine bond, is a critical initial step in the detoxification and degradation of 3-bromocatechol. researchgate.net This process can occur through several enzymatic mechanisms, primarily reductive, oxidative, and hydrolytic dehalogenation.

Reductive Dehalogenation: This is a common mechanism under anaerobic conditions, where the bromine atom is replaced by a hydrogen atom. Microorganisms associated with the marine sponge Aplysina aerophoba have demonstrated the ability to reductively debrominate various bromophenols under methanogenic and sulfidogenic conditions. rsc.org This process is often coupled with energy generation in a process termed dehalorespiration. rsc.org Studies have shown a preference for the dehalogenation of brominated phenols over chlorinated ones, which may reflect the natural prevalence of organobromine compounds in marine environments. rsc.org

Oxidative Dehalogenation: In aerobic environments, monooxygenase or dioxygenase enzymes can initiate the degradation process, which can lead to the removal of the bromine atom.

Hydrolytic Dehalogenation: This mechanism involves the replacement of the bromine atom with a hydroxyl group, catalyzed by dehalogenase enzymes. This transforms the brominated aromatic into a dihydroxybenzene (catechol) derivative, which can be more readily degraded.

The cleavage of the carbon-halogen bond is a crucial step as it reduces the toxicity of the compound and makes the resulting molecule more susceptible to further biodegradation. mdpi.com

Bioaccumulation and Biotransformation

The extent to which 3-bromocatechol accumulates in organisms and is transformed into other products is a key aspect of its environmental risk profile.

Bioaccumulation refers to the process where the concentration of a chemical in an organism exceeds that in the surrounding environment. Brominated phenols, a class of compounds to which 3-bromocatechol belongs, are known to be present in various marine organisms. awi.denih.gov They have been identified in marine algae, polychaete worms, mussels, and fish. awi.deresearchgate.netnih.gov

High concentrations of bromophenols, such as 2,4-dibromophenol (B41371) and 2,4,6-tribromophenol, have been found in brown macroalgae, with concentrations reaching up to 7000 ng/g. awi.de The presence of bromophenols in the muscle and stomach tissues of fish suggests that their diet is a likely route of uptake. researchgate.net Total bromophenol concentrations in the muscle of two fish species, Lutjanus synagris and Ocyurus chrysurus, ranged from 36 ng g⁻¹ to 349 ng g⁻¹, with slightly higher concentrations found in the stomach. researchgate.net The accumulation of these compounds is significant as they can be transferred through the food chain. awi.de

| Organism | Compound | Concentration (ng/g) | Reference |

|---|---|---|---|

| Brown Macroalgae (e.g., Sargassum siliquastrum) | 2,4-Dibromophenol | 1280 | awi.de |

| Brown Macroalgae (e.g., Sargassum siliquastrum) | 2,4,6-Tribromophenol | 5870 | awi.de |

| Fish (Lutjanus synagris, muscle) | Total Bromophenols | 36 - 349 | researchgate.net |

| Fish (Ocyurus chrysurus, muscle) | Total Bromophenols | 36 - 349 | researchgate.net |

| Fish (Stomach tissue) | Total Bromophenols | 12 - 586 | researchgate.net |

Once taken up by an organism, 3-bromocatechol can undergo biotransformation, where it is metabolized into other compounds. The nature of these metabolic products depends on the organism and the specific enzymatic pathways involved.

Based on analogous compounds, the metabolism of 3-bromocatechol is expected to proceed via ring cleavage. As discussed in the microbial degradation section (5.1.1), the ortho-cleavage of the catechol ring is a common pathway.

Ring Cleavage Products: The action of catechol 1,2-dioxygenase on 3-bromocatechol would produce 2-bromo-cis,cis-muconic acid . Subsequent enzymatic steps would further transform this intermediate. For example, in the degradation of 4-chlorocatechol, the ortho-ring cleavage product is maleylacetate. researchgate.net Therefore, analogous products such as brominated maleylacetate could be formed from 3-bromocatechol before the molecule is completely mineralized into carbon dioxide and water. researchgate.net The degradation of catechol by Pseudomonas species has been shown to yield products like formate (B1220265) and 4-hydroxy-2-oxovalerate, which are then converted to acetaldehyde (B116499) and pyruvate. researchgate.netresearchgate.net

Products of Initial Metabolism: In some pathways, the initial metabolism of a parent compound like bromobenzene by yeast leads to the formation of phenol and subsequently catechol . frontiersin.org This indicates that if 3-bromocatechol were formed as an intermediate, it would be channeled into these ring-cleavage pathways.

The table below summarizes the potential metabolic products based on pathways for related compounds.

| Precursor Compound | Metabolic Pathway | Key Enzyme | Potential Products | Reference |

|---|---|---|---|---|

| 3-Bromocatechol (analogous to 3-chlorocatechol) | Modified Ortho-cleavage | Catechol 1,2-dioxygenase | 2-Bromo-cis,cis-muconic acid, Brominated maleylacetate | frontiersin.orgresearchgate.net |

| Catechol (general) | Meta-cleavage | Catechol 2,3-dioxygenase | 4-Hydroxy-2-oxovalerate, Formate, Acetaldehyde, Pyruvate | researchgate.netresearchgate.net |

| Bromobenzene (leading to catechol intermediate) | Ortho-cleavage | Catechol 1,2-dioxygenase | cis,cis-Muconic acid | frontiersin.org |

Reductive Debromination in Biota

Research on other brominated phenols has shown that the position of the bromine atom can influence the rate of debromination. Studies on anaerobic microbial communities have demonstrated the capability to dehalogenate various bromoaromatics. For instance, microorganisms associated with marine sponges have been shown to reductively debrominate a range of brominated phenols under methanogenic and sulfidogenic conditions. nih.gov The process is believed to be mediated by specific dehalogenase enzymes.

The table below summarizes findings on the reductive debromination of various brominated phenols by anaerobic microorganisms, which can serve as a model for the potential fate of 3-bromobenzene-1,2-diol.

| Compound | Organism/Consortium | Environment | Key Findings |

| 2-Bromophenol | Marine Sediment Microorganisms | Anaerobic (Iron-reducing, Sulfidogenic, Methanogenic) | Debrominated to phenol under all tested anaerobic conditions. nih.gov |

| 3-Bromophenol (B21344) | Marine Sediment Microorganisms | Anaerobic (Sulfidogenic, Methanogenic) | Debromination observed under sulfidogenic and methanogenic conditions. nih.gov |

| 4-Bromophenol | Marine Sediment Microorganisms | Anaerobic (Sulfidogenic, Methanogenic) | Debromination observed under sulfidogenic and methanogenic conditions. nih.gov |

| 2,4,6-Tribromophenol | Sponge-associated Microorganisms | Anaerobic (Methanogenic, Sulfidogenic) | Rapidly debrominated to 2-bromophenol. nih.gov |

This table presents data on compounds structurally related to this compound to infer its potential for reductive debromination.

Phase I Oxidative Metabolism

Information regarding the specific Phase I oxidative metabolism of this compound is scarce. However, the metabolic pathways of phenol and other substituted phenols are well-documented and can provide insights into the likely biotransformation of this compound. Phase I metabolism generally involves the introduction or exposure of functional groups, such as hydroxyl groups, through oxidation, reduction, or hydrolysis. For aromatic compounds like this compound, oxidation is a primary metabolic route, often mediated by the cytochrome P-450 enzyme system. nih.gov

Oxidative processes can also lead to the formation of reactive intermediates. For example, the oxidation of phenols can form quinone species. uc.pt In the case of this compound, oxidation could potentially lead to the formation of a bromo-o-benzoquinone. These reactive intermediates can then be conjugated in Phase II metabolic reactions for excretion.

The following table outlines potential Phase I oxidative metabolic reactions for phenolic compounds, which may be applicable to this compound.

| Reaction Type | Enzyme System | Potential Product(s) of this compound |

| Aromatic Hydroxylation | Cytochrome P-450 | Brominated benzenetriol |

| Oxidation to Quinone | Cytochrome P-450, Peroxidases | 3-Bromo-o-benzoquinone |

This table is based on established metabolic pathways for similar phenolic compounds and represents hypothetical metabolic routes for this compound.

Environmental Occurrence and Monitoring

Detection in Contaminated Groundwater

There is a lack of specific data on the detection of this compound in contaminated groundwater. However, the presence of other brominated organic compounds in groundwater has been documented, often associated with industrial activities. For instance, brominated flame retardants such as tribromo-neopentyl alcohol (TBNPA) and dibromo neopentyl glycol (DBNPG) have been found in groundwater near industrial areas. mdpi.com The detection of these compounds suggests that other brominated industrial chemicals or their degradation products, potentially including this compound, could also be present in contaminated aquifers.

The occurrence of bromide in water sources can lead to the formation of brominated disinfection byproducts during water treatment, some of which may be phenolic. nih.gov While not direct evidence of this compound, it highlights a pathway for the formation of brominated aromatic compounds in water systems. A nationwide survey in the USA found median bromide concentrations of 62 µg/L in surface water and 97 µg/L in groundwater. digitellinc.com

The following table summarizes the detection of some brominated organic compounds in water sources.

| Compound/Analyte | Water Source | Concentration Range/Median | Location/Study Context |

| Bromide (precursor) | Surface Water | Median: 62 µg/L | Nationwide USA survey digitellinc.com |

| Bromide (precursor) | Groundwater | Median: 97 µg/L | Nationwide USA survey digitellinc.com |

| Tribromo-neopentyl alcohol (TBNPA) | Groundwater | Abundant pollutant | Neot Hovav industrial area, Israel mdpi.com |

| Dibromo neopentyl glycol (DBNPG) | Groundwater | Abundant pollutant | Neot Hovav industrial area, Israel mdpi.com |

| Polar phenolic brominated DBPs | Tap Water | 9.5 to 329.8 ng/L | Major cities in East China nih.gov |

This table provides context on the occurrence of brominated compounds in water, as direct data for this compound is unavailable.

Monitoring of Brominated Organic Pollutants

Specific monitoring programs for this compound are not commonly reported. However, general monitoring for phenolic compounds and brominated organic pollutants in water is conducted using various analytical techniques. These methods could be adapted to include this compound.

Analytical methods for detecting phenols in water often involve gas chromatography-mass spectrometry (GC/MS) or liquid chromatography with tandem mass spectrometry (LC/MS/MS). gov.bc.ca For trace-level detection of bromophenols, methods involving derivatization followed by GC/MS in selected ion monitoring (SIM) mode have been developed, achieving detection limits in the nanogram per liter range. researchgate.net

Monitoring for adsorbable organically bound bromine (AOBr) can serve as a general indicator of the presence of brominated organic compounds in water bodies. nih.gov Elevated levels of AOBr have been observed in surface waters, sometimes linked to seasonal biotic production. nih.govresearchgate.net

The table below lists analytical methods that are or could be used for monitoring brominated phenols in water.

| Analytical Method | Target Analytes | Typical Detection Limits |

| GC/MS | Semivolatile Organic Compounds (including phenols) | Method-dependent, often in the µg/L range gov.bc.ca |

| LC/MS/MS | Polar phenolic DBPs | 1.35-16.51 µg/L (quantitation limits) nih.gov |

| In situ acetylation followed by purge-and-trap and GC-MS (SIM) | Bromophenols | 0.1-0.5 ng/L researchgate.net |

| Adsorption to activated carbon, combustion, and microcoulometry | Adsorbable Organically bound Bromine (AOBr) | N/A (measures a parameter) |

This table outlines common analytical techniques for related compounds, which could be applied to the monitoring of this compound.

Applications and Future Directions

Role in Medicinal Chemistry and Drug Development

In medicinal chemistry, 3-bromobenzene-1,2-diol serves as a versatile building block and a key structural motif for the development of novel therapeutic agents. Its distinct features allow for its incorporation into complex molecular frameworks designed to interact with specific biological targets.

This compound, also known as 3-bromocatechol, is a significant intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure is a valuable scaffold for organic chemists to build more complex molecules, including active pharmaceutical ingredients (APIs) and analogues of natural products. The presence of two hydroxyl groups and a bromine atom on the benzene (B151609) ring offers multiple reactive sites for a variety of chemical transformations. This allows for the construction of diverse molecular libraries, accelerating the discovery of new drug candidates. The compound's utility as a starting material is crucial in multistep synthetic pathways that aim to produce high-value, biologically active compounds.

| Potential Therapeutic Area | Role of the 3-Bromocatechol Moiety |

|---|---|

| Antimicrobial Agents | Serves as a core structure for developing compounds that may inhibit the growth of pathogenic microorganisms. |

| Antiviral Agents | Acts as a foundational component for synthesizing molecules with potential activity against various viruses. |

| Anticancer Agents | Provides a chemical scaffold for creating derivatives that could target pathways involved in cancer cell proliferation. |

Biomimetic design involves creating synthetic systems that mimic the structure and function of natural biological molecules. The catechol group of this compound is a prominent feature in many biological systems, most notably in catecholamines (e.g., dopamine, norepinephrine), which are vital neurotransmitters. By using the catechol structure as a natural template, medicinal chemists can design novel molecules. The addition of a bromine atom to this bio-inspired scaffold is a common medicinal chemistry tactic used to modulate the molecule's physicochemical properties, such as its lipophilicity and electronic character, potentially enhancing its therapeutic effect. This "nature-inspired" approach allows for the rational design of drugs that can more effectively interact with biological systems.

Materials Science Applications

The functional groups of this compound are of significant interest in materials science, particularly for the development of advanced polymers with unique adhesive and responsive properties.

Inspired by the remarkable underwater adhesive capabilities of marine mussels, which rely on catechol-containing proteins, scientists have incorporated catechol moieties into synthetic polymers to create high-performance bio-inspired materials. This compound can serve as a functional monomer in the synthesis of such polymers. The catechol group imparts strong adhesive properties to a variety of surfaces, even in wet conditions, while the bromine atom offers a site for further chemical modifications, such as cross-linking or grafting, to tailor the polymer's final properties.

| Polymer Type | Function Imparted by Catechol Group | Potential Application |

|---|---|---|

| Adhesive Hydrogels | Provides strong, water-resistant adhesion to biological tissues and other materials. | Tissue repair, wound healing, and drug delivery. |

| Surface Coatings | Enables robust coating of various substrates, offering properties like antifouling or corrosion resistance. | Marine coatings, biomedical implants, and industrial surface treatments. |

| Nanocomposites | Enhances the interaction between the polymer matrix and nanoparticles, improving mechanical strength. | High-strength composites and tissue engineering scaffolds. |

A particularly innovative application of catechol-based polymers is in the creation of "smart" or stimuli-responsive adhesives. The adhesive properties of these materials can be switched on and off by external triggers, most commonly changes in pH. The mechanism relies on the oxidation state of the catechol group.